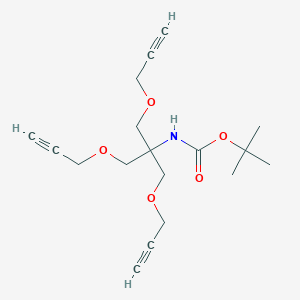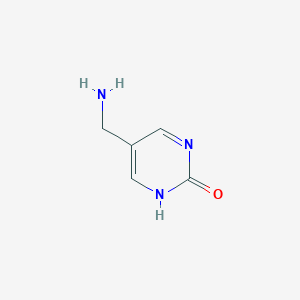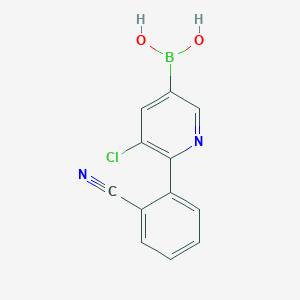
4-Chloro-2-styrylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-Chloro-2-styrylquinazoline is an organic compound belonging to the quinazoline family Quinazolines are heterocyclic aromatic organic compounds with a bicyclic structure composed of fused benzene and pyrimidine rings The (E)-4-Chloro-2-styrylquinazoline variant is characterized by the presence of a chlorine atom at the 4th position and a styryl group at the 2nd position of the quinazoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Chloro-2-styrylquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloroquinazoline and styrene.
Reaction Conditions: The key step involves the Heck reaction, a palladium-catalyzed coupling reaction between 4-chloroquinazoline and styrene. The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as triethylamine, in a suitable solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated to around 100-120°C for several hours to achieve the desired product.
Purification: The crude product is purified using column chromatography to obtain pure (E)-4-Chloro-2-styrylquinazoline.
Industrial Production Methods
While specific industrial production methods for (E)-4-Chloro-2-styrylquinazoline are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(E)-4-Chloro-2-styrylquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the styryl group into an ethyl group, resulting in different quinazoline derivatives.
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, leading to a variety of substituted quinazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce ethyl-substituted quinazolines.
科学的研究の応用
(E)-4-Chloro-2-styrylquinazoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinazoline derivatives, including (E)-4-Chloro-2-styrylquinazoline, are investigated for their potential as therapeutic agents in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of (E)-4-Chloro-2-styrylquinazoline involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can interact with enzymes and receptors involved in cellular processes. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
類似化合物との比較
Similar Compounds
4-Chloroquinazoline: Lacks the styryl group but shares the quinazoline core structure.
2-Styrylquinazoline: Similar structure but without the chlorine atom at the 4th position.
4-Chloro-2-phenylquinazoline: Similar to (E)-4-Chloro-2-styrylquinazoline but with a phenyl group instead of a styryl group.
Uniqueness
(E)-4-Chloro-2-styrylquinazoline is unique due to the presence of both the chlorine atom and the styryl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C16H11ClN2 |
|---|---|
分子量 |
266.72 g/mol |
IUPAC名 |
4-chloro-2-(2-phenylethenyl)quinazoline |
InChI |
InChI=1S/C16H11ClN2/c17-16-13-8-4-5-9-14(13)18-15(19-16)11-10-12-6-2-1-3-7-12/h1-11H |
InChIキー |
WFEPOTSBXBRLNJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088637.png)
![3-(2-hydroxy-4,5-dimethylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14088638.png)





![2-[2-(4-methoxyphenyl)ethyl]-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14088661.png)
![N-(2,4-dimethylphenyl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B14088670.png)


![methyl (2Z)-3-{1-[(4-methoxyphenyl)methyl]-1,2,3-triazol-4-yl}prop-2-enoate](/img/structure/B14088696.png)
